An In-depth Technical Guide to (4-(2-Bromoethoxy)phenyl)boronic acid
An In-depth Technical Guide to (4-(2-Bromoethoxy)phenyl)boronic acid
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CAS Number: 913836-06-3 Molecular Formula: C₈H₁₀BBrO₃ Molecular Weight: 244.88 g/mol
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development scientists on (4-(2-Bromoethoxy)phenyl)boronic acid. It details the compound's properties, synthesis, characterization, and applications, with a focus on its role as a versatile bifunctional building block in modern synthetic and medicinal chemistry.
Introduction and Strategic Importance
(4-(2-Bromoethoxy)phenyl)boronic acid is a bifunctional organic compound of significant interest in drug discovery and materials science.[1] Its structure is unique, featuring two key reactive handles: a boronic acid group and a bromoethoxy tail.
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The phenylboronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] This functionality allows for the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures common in pharmaceutical agents.[4]
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The 2-bromoethoxy group serves as a versatile electrophilic site, ideal for nucleophilic substitution reactions. This allows for the covalent attachment of the molecule to various substrates, linkers, or biomolecules through ether linkages.
This dual reactivity makes the compound an invaluable tool for creating complex molecular architectures, such as those found in Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics.
Physicochemical and Structural Properties
Phenylboronic acids are generally white crystalline solids that are stable and easy to handle.[5] They are considered mild Lewis acids and are soluble in many polar organic solvents.[2][5] The boron atom is sp²-hybridized, resulting in a planar C-B(OH)₂ group.[5]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 913836-06-3 | [6] |
| Molecular Formula | C₈H₁₀BBrO₃ | [6] |
| Molecular Weight | 244.88 | [6] |
| Appearance | White to off-white solid | Typical for arylboronic acids |
| Purity | Typically ≥95% |[6] |
Synthesis and Purification
The synthesis of arylboronic acids is well-established. A common and effective method involves the reaction of a Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[3][5]
Retrosynthetic Analysis & Proposed Route
A logical synthetic approach for (4-(2-Bromoethoxy)phenyl)boronic acid starts from 1-bromo-4-(2-bromoethoxy)benzene. This precursor undergoes metal-halogen exchange to form a Grignard or organolithium reagent, which is then trapped with a borate ester.
Generalized Synthetic Workflow
The following diagram outlines a typical laboratory-scale synthesis.
Caption: Generalized workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Exemplary)
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Formation of Grignard Reagent: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 1-bromo-4-(2-bromoethoxy)benzene in anhydrous tetrahydrofuran (THF) dropwise. Gentle heating or a crystal of iodine may be required to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.
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Borylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the internal temperature below -60 °C. Causality Note: This low temperature is critical to prevent over-addition of the Grignard reagent to the borate ester, which would lead to undesired borinate and borane byproducts.
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Hydrolysis: After the addition is complete, allow the mixture to warm slowly to room temperature and stir for 12-16 hours. Quench the reaction by carefully pouring it into a stirred solution of 1M hydrochloric acid cooled in an ice bath.
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Workup and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., water/acetonitrile or hexanes/ethyl acetate) or by column chromatography on silica gel.
Self-Validation Checkpoint: Monitor the reaction progress at each stage using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting material before proceeding to the next step.
Analytical Characterization
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic techniques is employed for full characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure. While specific experimental data for this exact molecule is not widely published, expected shifts can be predicted based on analogous structures like (4-bromophenyl)boronic acid and 4-(bromomethyl)phenylboronic acid.[7][8]
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.0-7.5 | br s | B(OH )₂ |
| ~7.75 | d | Ar-H (ortho to B(OH)₂) | |
| ~6.95 | d | Ar-H (ortho to OCH₂) | |
| ~4.35 | t | O-CH₂ -CH₂Br | |
| ~3.80 | t | OCH₂-CH₂ -Br | |
| ¹³C | ~160 | s | C -O |
| ~137 | s | C -B | |
| ~130 | s | Ar-C H | |
| ~115 | s | Ar-C H | |
| ~69 | s | O-C H₂ |
| | ~33 | s | C H₂-Br |
¹¹B NMR is also highly informative for boronic acids, with expected signals for sp²-hybridized boron appearing in the range of 19-30 ppm.[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For (4-(2-Bromoethoxy)phenyl)boronic acid, the spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence of its presence.[10] The expected [M+H]⁺ ion would be around m/z 245/247.
Key Applications in Drug Discovery & Chemical Biology
The bifunctional nature of this reagent makes it a powerful tool for building complex molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety is primarily used in Suzuki-Miyaura cross-coupling to form a C(sp²)-C(sp²) bond with an aryl or vinyl halide/triflate.[2][11] This reaction is fundamental to synthesizing many blockbuster drugs.
Caption: Application in Suzuki-Miyaura cross-coupling reactions.
Linker Synthesis for Targeted Therapies
The bromoethoxy tail is an excellent handle for conjugation. After the Suzuki coupling builds the core scaffold, the terminal bromide can be displaced by a nucleophile (e.g., an amine or thiol from a protein ligand or a hydroxyl group from another small molecule) to complete the synthesis of a targeted agent like a PROTAC or ADC. This sequential reaction strategy is a cornerstone of modern medicinal chemistry and drug design.[12][13][14]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed.
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Hazard Identification: Boronic acids are generally irritants. This compound should be considered harmful if swallowed and can cause skin and serious eye irritation.[7][15][16] Avoid breathing dust.[17]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15][18]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.[17]
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[17] Boronic acids have a tendency to dehydrate to form cyclic boroxine anhydrides, though this process is often reversible upon exposure to water.[3]
Always consult the latest Safety Data Sheet (SDS) for the most current and detailed safety information before handling.[15]
References
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ChemUniverse. (n.d.). (4-(2-BROMOETHOXY)PHENYL)BORONIC ACID [P80895]. Retrieved from [Link]
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PubChem. (n.d.). (4-Bromophenyl)boronic acid. Retrieved from [Link]
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Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
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Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]
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PubMed. (2025). Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC. Retrieved from [Link]
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PubMed. (2025). Discovery of a novel STAT3 inhibitor: A potential application for pancreatic cancer treatment. Retrieved from [Link]
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PubMed. (n.d.). The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization. Retrieved from [Link]
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ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]
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PubChem. (n.d.). 4-(Bromomethyl)phenylboronic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Cross-coupling of 4–bromoacetophenone and phenylboronic acid substrate.... Retrieved from [Link]
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